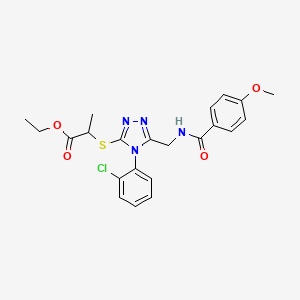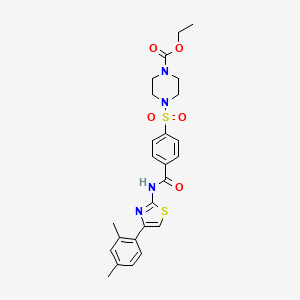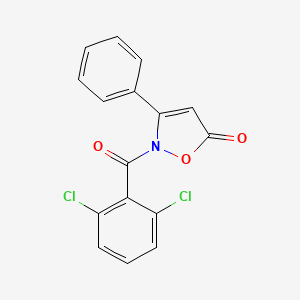![molecular formula C19H17N5 B2612354 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850235-14-2](/img/structure/B2612354.png)
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the successful preparation of two novel fused-ring energetic compounds via a simple synthetic method . Another study reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a pyrimidine ring through a CC or CN bond . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied for their interactions. For instance, one study reported the inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, a category to which 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs, have been identified as potent inhibitors of mycobacterial ATP synthase. This makes them significant in the treatment of Mycobacterium tuberculosis (M.tb). Research has demonstrated that specific analogues of pyrazolo[1,5-a]pyrimidin-7-amine exhibit potent in vitro M.tb growth inhibition. These findings highlight the potential of these compounds as inhibitors of M.tb (Sutherland et al., 2022).
Serotonin 5-HT6 Receptor Antagonism
This class of compounds has been explored for their activity as antagonists of serotonin 5-HT6 receptors. Studies have synthesized various derivatives and assessed their antagonist activity, revealing that specific structural modifications can significantly influence their activity. Some derivatives have shown exceptional activity at the picomolar level, which supports their potential use in targeting 5-HT6 receptors (Ivachtchenko et al., 2013).
Synthesis of Derivatives for Biological Activities
Various studies have focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, reflecting the diverse biological activities they may possess. For instance, the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines has been reported, with potential applications in medicine due to their biological activities (Xu Li-feng, 2011).
Anticancer Potential
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for anti-proliferative activities against cancer cell lines. Some compounds in this category have exhibited potent anticancer activities, highlighting their potential as anti-cancer agents (Pawel M Lukasik et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to inhibit cdk2, which may lead to alterations in cell cycle progression and the induction of apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and the induction of apoptosis .
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14-10-18(21-12-15-6-5-9-20-11-15)24-19(23-14)17(13-22-24)16-7-3-2-4-8-16/h2-11,13,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLINDZBOSBCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2612274.png)
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)
![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)



C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)


![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)

